2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(pyridin-2-ylsulfanyl)pyrimidine
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Overview
Description
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(pyridin-2-ylsulfanyl)pyrimidine is a complex organic compound that features a pyrimidine core substituted with a chlorinated and trifluoromethylated pyridine ring, as well as a pyridin-2-ylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(pyridin-2-ylsulfanyl)pyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction involving appropriate amines and carbonyl compounds under acidic or basic conditions.
Introduction of the Pyridin-2-ylsulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group on the pyrimidine ring with pyridin-2-ylthiol.
Chlorination and Trifluoromethylation: The chlorination and trifluoromethylation of the pyridine ring are typically achieved using reagents such as N-chlorosuccinimide (NCS) and trifluoromethyl iodide (CF3I) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(pyridin-2-ylsulfanyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting nitro groups to amines or reducing double bonds.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated position, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, reduced double bonds
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(pyridin-2-ylsulfanyl)pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Agrochemicals: It is explored as a potential active ingredient in pesticides and herbicides due to its ability to disrupt biological processes in pests and weeds.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(pyridin-2-ylsulfanyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chlorinated pyridine ring can form strong interactions with target proteins, potentially inhibiting their function or altering their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethanamine
- 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
- 2,3-Dichloro-5-(trifluoromethyl)pyridine
Uniqueness
Compared to similar compounds, 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(pyridin-2-ylsulfanyl)pyrimidine stands out due to its dual functional groups (pyridin-2-ylsulfanyl and trifluoromethyl-pyridinyl) which provide a unique combination of electronic and steric properties. This makes it particularly versatile in various chemical reactions and applications.
Properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-pyridin-2-ylsulfanylpyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClF3N4S/c16-10-7-9(15(17,18)19)8-22-13(10)14-21-6-4-12(23-14)24-11-3-1-2-5-20-11/h1-8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXHDCUXVBGXTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SC2=NC(=NC=C2)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClF3N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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